1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine
Description
1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine is a substituted phenethylamine derivative featuring a chloro group at the 3-position and a 2-methoxy-ethoxy substituent at the 4-position of the phenyl ring. This compound’s structure combines halogen and alkoxy functionalities, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
1-[3-chloro-4-(2-methoxyethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-8(13)9-3-4-11(10(12)7-9)15-6-5-14-2/h3-4,7-8H,5-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBVIHGDVVJXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCOC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring This can be achieved through electrophilic aromatic substitution reactions, where a chlorine atom is introduced to the phenyl ring
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where substituents on the phenyl ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine to analogous compounds based on substituent effects, molecular properties, and synthetic data.
Substituent Effects on Physicochemical Properties
Key structural analogs include:
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine (): Differs by the absence of the 3-chloro substituent. Molecular Weight: 195.26 g/mol vs. ~230–250 g/mol (estimated for the chloro-substituted analog). Purity: ≥95% (similar to analogs in ).
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride (): Molecular Formula: C₈H₇ClF₃NO (225.6 g/mol). Key Difference: Replacement of 2-methoxy-ethoxy with trifluoromethoxy enhances electronegativity and lipophilicity, which may influence receptor binding .
Quinazoline-Triazole Derivatives (–3):
- Examples: Compounds with [6,7-bis-(2-methoxy-ethoxy)-quinazolin-4-yl] cores linked to triazole-phenylamine groups.
- Melting Points : Range from 83°C to 134°C, influenced by halogen substituents (e.g., bromo, chloro, iodo) and triazole positioning .
- Purity : 97–99%, comparable to standards for ethylamine derivatives.
Spectral and Analytical Data
Key Observations :
- Chloro substituents (e.g., in e8) correlate with higher melting points (131–134°C) compared to fluoro- or bromo-substituted analogs (83–105°C), likely due to increased molecular symmetry and packing efficiency .
- The 2-methoxy-ethoxy group in the target compound may reduce crystallinity compared to trifluoromethoxy analogs, as seen in .
Biological Activity
1-[3-Chloro-4-(2-methoxy-ethoxy)-phenyl]-ethylamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and the implications of its biological effects based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a chloro group and a methoxy-ethoxy substituent on a phenyl ring. This configuration is believed to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, which can alter metabolic pathways. For instance, it has shown interactions with cytochrome P450 enzymes, affecting drug metabolism and clearance in biological systems.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and neuroprotection. This binding can lead to downstream effects such as changes in gene expression and cellular metabolism.
Biological Effects
Research indicates that this compound can induce various biological responses:
- Cellular Morphology Changes : Studies have shown that the compound can induce morphological alterations in cells, leading to apoptosis (programmed cell death) and mitochondrial membrane depolarization.
- Impact on Cell Viability : In vitro studies suggest that at lower concentrations, the compound may enhance cell viability and metabolic activity, while higher doses could result in cytotoxic effects.
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Alters metabolic pathways | |
| Receptor Interaction | Influences neurotransmitter systems | |
| Induction of Apoptosis | Causes cell death | |
| Modulation of Cell Signaling | Affects gene expression |
Study on Neuroprotective Effects
A study investigated the neuroprotective potential of this compound in a model of oxidative stress. The results indicated that the compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Pharmacokinetics Research
Another research focused on the pharmacokinetics of the compound, revealing that it is efficiently absorbed and distributed in vivo. The study highlighted its stability under physiological conditions, which is crucial for its effectiveness as a drug candidate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
